molecular formula C9H9ClN2 B6232290 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS No. 200428-13-3

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Cat. No.: B6232290
CAS No.: 200428-13-3
M. Wt: 180.6
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Description

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with a suitable dihydropyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyridine is reacted with a boronic acid derivative of dihydropyrrole in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The dihydropyrrole moiety can be oxidized to form pyrrole derivatives or reduced to form more saturated compounds.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the dihydropyrrole moiety can produce a pyrrole derivative.

Scientific Research Applications

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridine: Shares the pyridine ring with a chloro substituent but lacks the dihydropyrrole moiety.

    3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: Similar structure but without the chloro group.

Uniqueness

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is unique due to the presence of both the chloro and dihydropyrrole substituents, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

200428-13-3

Molecular Formula

C9H9ClN2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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